![molecular formula C19H16N4OS B2467239 1-methyl-N-(4-(6-methylbenzo[d]thiazol-2-yl)phenyl)-1H-pyrazole-5-carboxamide CAS No. 1052621-94-9](/img/structure/B2467239.png)
1-methyl-N-(4-(6-methylbenzo[d]thiazol-2-yl)phenyl)-1H-pyrazole-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “1-methyl-N-(4-(6-methylbenzo[d]thiazol-2-yl)phenyl)-1H-pyrazole-5-carboxamide” is a chemical compound that has been studied for its potential antibacterial activity . It is a derivative of thiazole, a heterocyclic compound that has been reported to have various medicinal properties .
Synthesis Analysis
The synthesis of similar compounds involves the coupling of substituted 2-amino benzothiazoles with N-phenyl anthranilic acid . The intermediate compounds are then treated with 1-(2-chloro ethyl) piperidine hydrochloride or 4-(2-chloro ethyl) morpholine hydrochloride to yield the final derivatives .Molecular Structure Analysis
The molecular structure of this compound can be confirmed by its physicochemical properties and spectroanalytical data such as NMR, IR, and elemental analysis .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound include coupling reactions and subsequent treatment with chloroethyl compounds . The reaction mixture is typically cooled to room temperature, filtered, and concentrated under reduced pressure .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound can be determined through various analytical techniques such as NMR, IR, and elemental analysis . For example, the compound’s IR spectrum would show peaks corresponding to the C–S, C=N, and amide C=O bonds .Scientific Research Applications
Antimicrobial Activity
Thiazoles have been extensively studied for their antimicrobial potential. This compound, with its thiazole ring, may exhibit antibacterial, antifungal, or antiviral effects. Researchers could explore its activity against specific pathogens, potentially leading to novel antimicrobial agents .
Anti-Inflammatory Properties
The presence of thiazole rings often correlates with anti-inflammatory activity. Investigating this compound’s effects on inflammation pathways could provide insights into its potential therapeutic use in inflammatory diseases .
Analgesic Effects
Thiazoles have been associated with analgesic properties. Researchers might explore whether this compound can alleviate pain through specific mechanisms, such as modulation of neurotransmitters or ion channels .
Antitumor and Cytotoxic Potential
Compounds containing thiazole moieties have shown promise as antitumor agents. Investigating this compound’s cytotoxicity against cancer cell lines could reveal its potential in cancer therapy .
COX-1 Inhibition
Thiazole derivatives have been evaluated for their COX-1 inhibitory activity. Researchers could assess whether this compound selectively inhibits COX-1, which plays a role in inflammation and pain pathways .
Antioxidant Properties
Although not explicitly mentioned in the literature, compounds with thiazole rings often exhibit antioxidant effects. Researchers could explore its radical-scavenging abilities and potential protective effects against oxidative stress .
Mechanism of Action
Future Directions
properties
IUPAC Name |
2-methyl-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]pyrazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N4OS/c1-12-3-8-15-17(11-12)25-19(22-15)13-4-6-14(7-5-13)21-18(24)16-9-10-20-23(16)2/h3-11H,1-2H3,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OVKFBSDFDFCUOZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(S2)C3=CC=C(C=C3)NC(=O)C4=CC=NN4C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-methyl-N-(4-(6-methylbenzo[d]thiazol-2-yl)phenyl)-1H-pyrazole-5-carboxamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.